molecular formula C18H23NO5 B3132954 (R)-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-4-methylpentanoate CAS No. 380886-35-1

(R)-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-4-methylpentanoate

Cat. No.: B3132954
CAS No.: 380886-35-1
M. Wt: 333.4 g/mol
InChI Key: NQEZGZLEHAIRFB-CQSZACIVSA-N
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Description

®-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-4-methylpentanoate is a complex organic compound that belongs to the class of isoindolinone derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a tert-butyl ester group, a dioxoisoindolinyl moiety, and a methylpentanoate chain, which contribute to its unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-4-methylpentanoate typically involves multiple steps. One common method starts with the esterification of anthranilic acid to produce methyl anthranilate. This intermediate is then coupled with phthaloyl-protected alanine, which is prepared by reacting alanine with phthalic anhydride at high temperatures (around 150°C). The final step involves the coupling of these intermediates to form the desired isoindolinone derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

®-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-4-methylpentanoate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Isoindoline-1,3-dione derivatives: These compounds share the isoindolinone core structure and exhibit similar biological activities.

    Phthalimide derivatives: These compounds also contain a dioxoisoindolinyl group and are known for their diverse pharmacological properties.

Uniqueness

®-tert-Butyl 2-(1,3-dioxoisoindolin-2-yloxy)-4-methylpentanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tert-butyl ester group enhances its stability and lipophilicity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl (2R)-2-(1,3-dioxoisoindol-2-yl)oxy-4-methylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO5/c1-11(2)10-14(17(22)23-18(3,4)5)24-19-15(20)12-8-6-7-9-13(12)16(19)21/h6-9,11,14H,10H2,1-5H3/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEZGZLEHAIRFB-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC(C)(C)C)ON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)OC(C)(C)C)ON1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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